4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid
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Overview
Description
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of benzoic acid and contains bis(2-chloroethyl)amino and hydroxy functional groups. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate, which is then reacted with ethylene oxide to introduce the bis(2-chloroethyl) groups . The final step involves hydrolysis to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can result in the formation of various substituted derivatives .
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid involves the alkylation of DNA. The bis(2-chloroethyl) groups form cross-links with DNA strands, preventing their replication and transcription. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapeutic agent with a similar structure and mechanism of action.
Melphalan: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific structural features, such as the presence of a hydroxy group on the benzoic acid ring. This structural variation can influence its reactivity and interactions with biological targets, potentially offering distinct therapeutic advantages .
Properties
CAS No. |
93507-12-1 |
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Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H13Cl2NO3/c12-3-5-14(6-4-13)8-1-2-9(11(16)17)10(15)7-8/h1-2,7,15H,3-6H2,(H,16,17) |
InChI Key |
RCJBFPZMYFVFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)O)C(=O)O |
Origin of Product |
United States |
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